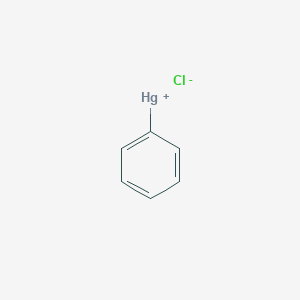
氯化苯基汞
描述
It is a white crystalline solid that is soluble in organic solvents such as benzene, ether, and pyridine, but only slightly soluble in water . This compound has been widely used in various applications due to its antimicrobial properties and its ability to act as a preservative.
科学研究应用
Phenylmercuric chloride has been utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as an antimicrobial agent in biological studies.
Medicine: It has been used as a preservative in pharmaceuticals and as a disinfectant.
Industry: It is employed in the production of fungicides and as a preservative in paints and coatings
作用机制
Target of Action
Phenylmercuric chloride, an organomercuric compound, primarily targets the nervous system . It interacts with the central nervous system (CNS), leading to various neurological effects .
Mode of Action
Phenylmercuric chloride interacts with its targets by blocking cellular thiols and protein-associated thiols . This interaction is more complete with lower concentrations of divalent inorganic mercury Hg(II) than with higher concentrations of monovalent organomercurials .
Pharmacokinetics
Phenylmercuric chloride, when administered subcutaneously to 7-week-old rats at a dosage of 10 mg Hg/kg, was found to accumulate in the kidneys . A rapid decrease in concentration was observed in organs other than the kidney . The accumulation of mercury in organs and tissues was higher and longer-lasting when alkyl mercury was administered .
Result of Action
The molecular and cellular effects of phenylmercuric chloride’s action include damage to the seminiferous epithelium of the fowl testis . It also affects the activity of chosen indicator enzymes in the blood serum of guinea pigs exposed to ethyl- and phenylmercuric chloride alone or jointly with sodium selenite .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenylmercuric chloride. It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . Therefore, it is crucial to prevent its release into the environment .
生化分析
Biochemical Properties
Phenylmercuric chloride plays a role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules
Cellular Effects
Phenylmercuric chloride has effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of Phenylmercuric chloride involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of Phenylmercuric chloride change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of Phenylmercuric chloride vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
Phenylmercuric chloride is involved in metabolic pathways . This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels
Transport and Distribution
Phenylmercuric chloride is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions: Phenylmercuric chloride can be synthesized through the mercuration of benzene. This process involves the reaction of benzene with mercuric acetate in the presence of a chloride source. The reaction can be represented as follows: [ \text{C}_6\text{H}_6 + \text{Hg(O}_2\text{CCH}_3\text{)}_2 + \text{NaCl} \rightarrow \text{C}_6\text{H}_5\text{HgCl} + \text{NaO}_2\text{CCH}_3 ]
Industrial Production Methods: In industrial settings, phenylmercuric chloride is produced by reacting benzene with mercuric chloride in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: Phenylmercuric chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the chloride ion with other groups.
Addition Reactions: It can add to alkenes, forming organomercury compounds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and other nucleophiles.
Addition Reactions: Reagents such as alkenes and catalysts like mercuric acetate are used.
Oxidation and Reduction Reactions: Oxidizing agents like bromine and reducing agents like sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include phenylmercuric hydroxide and other substituted phenylmercury compounds.
Addition Reactions: Products include organomercury compounds with added functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions.
相似化合物的比较
- Phenylmercuric acetate
- Phenylmercuric nitrate
- Methylmercury chloride
- Ethylmercury chloride
Comparison: Phenylmercuric chloride is unique due to its specific antimicrobial properties and its solubility profile. Compared to phenylmercuric acetate and phenylmercuric nitrate, it is more effective in certain preservative applications. Methylmercury chloride and ethylmercury chloride, on the other hand, are more commonly used in different contexts, such as in vaccines and as antifungal agents .
属性
IUPAC Name |
phenylmercury(1+);chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.ClH.Hg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q;;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGTVRDHKJQFAX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Hg+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClHg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100-56-1 | |
| Record name | Phenylmercury chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PHENYLMERCURIC CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0R4ES0U7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


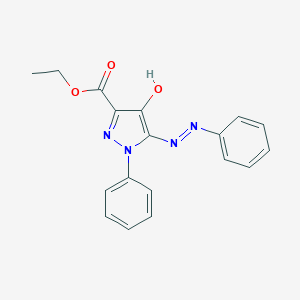
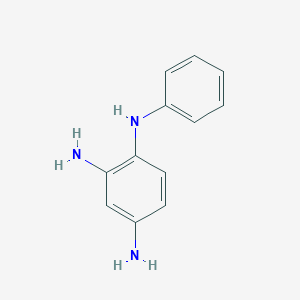
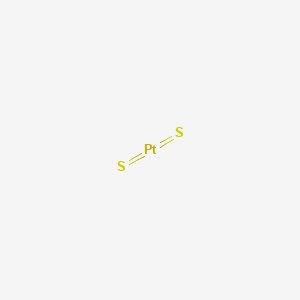
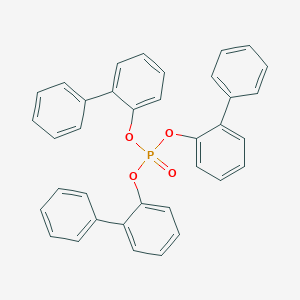
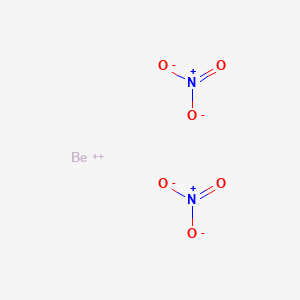
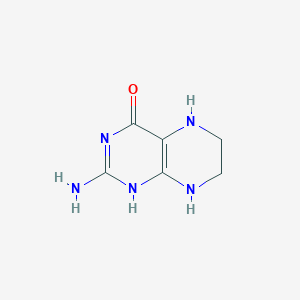
![Dibenzo[fg,ij]phenanthro[9,10,1,2,3-pqrst]pentaphene](/img/structure/B86497.png)
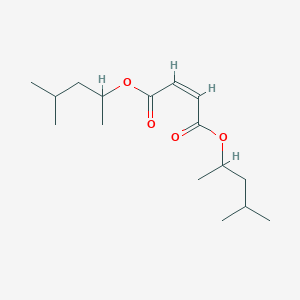
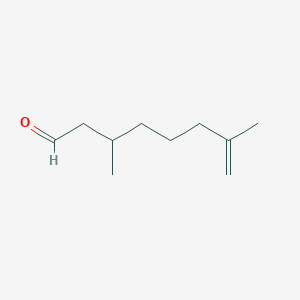
![2-Phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B86503.png)
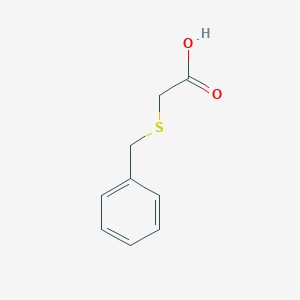
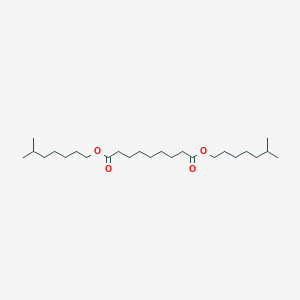
![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)

